molecular formula C24H24ClN3OS B11097246 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 421584-66-9

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11097246
CAS No.: 421584-66-9
M. Wt: 438.0 g/mol
InChI Key: UMOFBHMZQMNANT-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylbenzaldehyde, 3-methyl-2-thiophenecarboxaldehyde, and dimedone.

    Condensation Reaction: The initial step involves a condensation reaction between 3-chloro-2-methylbenzaldehyde and 3-methyl-2-thiophenecarboxaldehyde in the presence of a base like piperidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with dimedone under acidic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring bioactive molecules.

Medicine

In medicinal chemistry, 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, used in organic synthesis and materials science.

Uniqueness

The uniqueness of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combined structural features of quinoline and thiophene rings, along with specific functional groups that confer distinct chemical and biological properties.

Properties

CAS No.

421584-66-9

Molecular Formula

C24H24ClN3OS

Molecular Weight

438.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24ClN3OS/c1-13-8-9-30-22(13)20-15(12-26)23(27)28(17-7-5-6-16(25)14(17)2)18-10-24(3,4)11-19(29)21(18)20/h5-9,20H,10-11,27H2,1-4H3

InChI Key

UMOFBHMZQMNANT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C(=CC=C4)Cl)C)N)C#N

Origin of Product

United States

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